5-(Isopropylsulfinyl)-1,2,3-thiadiazole
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Overview
Description
5-(Isopropylsulfinyl)-1,2,3-thiadiazole is an organosulfur compound that features a thiadiazole ring substituted with an isopropylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isopropylsulfinyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylsulfinyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: 5-(Isopropylsulfinyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The isopropylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Isopropylsulfinyl)-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Isopropylsulfinyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The isopropylsulfinyl group can form hydrogen bonds and engage in dipole-dipole interactions, while the thiadiazole ring can participate in π-π stacking and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 5-(Methylsulfinyl)-1,2,3-thiadiazole
- 5-(Ethylsulfinyl)-1,2,3-thiadiazole
- 5-(Propylsulfinyl)-1,2,3-thiadiazole
Comparison: 5-(Isopropylsulfinyl)-1,2,3-thiadiazole is unique due to the presence of the isopropylsulfinyl group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-propan-2-ylsulfinylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS2/c1-4(2)10(8)5-3-6-7-9-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHKIGQTVUINRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CN=NS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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